Bienvenue dans la boutique en ligne BenchChem!

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid

Chiral peptide synthesis Enantioselective drug design Stereochemical integrity

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid is a chiral, non-proteinogenic amino acid derivative bearing a tert-butoxycarbonyl (Boc) protected amine and a pyrimidin-5-yl side chain on a (2R)-propanoic acid backbone. With molecular formula C12H17N3O4 and molecular weight 267.28 g/mol , this compound serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing peptide mimetics, protease inhibitors, and bioactive heterocyclic scaffolds.

Molecular Formula C12H17N3O4
Molecular Weight 267.285
CAS No. 1354970-54-9
Cat. No. B2685489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid
CAS1354970-54-9
Molecular FormulaC12H17N3O4
Molecular Weight267.285
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O
InChIInChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)4-8-5-13-7-14-6-8/h5-7,9H,4H2,1-3H3,(H,15,18)(H,16,17)/t9-/m1/s1
InChIKeyDHLBWJUPHCVNME-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid (CAS 1354970-54-9): A Chiral Boc-Protected Pyrimidine Alanine Building Block for Peptide and Drug Discovery


(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid is a chiral, non-proteinogenic amino acid derivative bearing a tert-butoxycarbonyl (Boc) protected amine and a pyrimidin-5-yl side chain on a (2R)-propanoic acid backbone . With molecular formula C12H17N3O4 and molecular weight 267.28 g/mol , this compound serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing peptide mimetics, protease inhibitors, and bioactive heterocyclic scaffolds . Its defined stereochemistry (R-configuration) and orthogonal Boc protection distinguish it from racemic, unprotected, or alternatively protected analogs, making it a strategic choice for stereocontrolled synthetic routes requiring mild, acid-labile deprotection .

Why Generic Substitution of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid Risks Synthetic Failure and Biological Irreproducibility


Substituting (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid with its S-enantiomer, the free amino acid, the Fmoc-protected analog, or heteroaryl variants (e.g., pyridinyl or thienyl alanines) is not a straightforward exchange. Each comparator differs in stereochemistry, protecting group orthogonality, side-chain electronics, solubility, and cost-per-mole, all of which critically impact downstream coupling efficiency, deprotection conditions, chiral purity of final products, and biological target engagement . Without quantitative alignment on these parameters, seemingly minor structural variations can lead to significantly different synthetic yields, epimerization rates, or pharmacological profiles .

Quantitative Comparator Evidence for (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid


Stereochemical Identity: (2R) vs (2S) Enantiomer for Chiral Target Engagement

The (2R) absolute configuration of this compound is defined by the Cahn-Ingold-Prelog designation and confirmed by the IUPAC name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid . The commercially available (2S)-enantiomer (CAS 1251904-63-8) possesses identical molecular formula and purity specifications (98% by Leyan) but inverted stereochemistry at the alpha-carbon . In peptide and peptidomimetic synthesis, incorporation of the incorrect enantiomer can disrupt secondary structure, alter protease recognition, and compromise biological activity. While no direct head-to-head biological comparison exists for these two enantiomers as standalone entities, class-level evidence indicates that D-amino acid-containing peptides exhibit enhanced metabolic stability (resistance to endogenous proteases) compared to their L-counterparts, with half-life increases often exceeding 2–10 fold in plasma stability assays [1].

Chiral peptide synthesis Enantioselective drug design Stereochemical integrity

Protecting Group Strategy: Boc vs Fmoc – Orthogonal Deprotection and Atom Economy

The Boc group of the target compound is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), whereas the Fmoc group of the comparator (CAS 281655-48-9) requires basic conditions (piperidine/DMF) [1]. Beyond orthogonality, a critical quantitative differentiator is atom economy: the Boc-protected target compound has a molecular weight of 267.28 g/mol vs 389.40 g/mol for the Fmoc analog, a difference of 122.12 g/mol (45.7% larger for Fmoc) . This translates to a cost-per-mole difference: at prevailing catalog prices, the target Boc compound costs approximately €460 per mmol (based on ¥13,403/g), while the Fmoc analog costs approximately €675 per mmol (€1,733/g), making the Boc compound approximately 31% more cost-effective on a molar basis .

Peptide synthesis strategy Protecting group orthogonality Atom economy

Side-Chain Electronics: Pyrimidin-5-yl vs Pyridin-4-yl – Hydrogen-Bonding and Metal Chelation Potential

The pyrimidin-5-yl side chain of the target compound contains two ring nitrogen atoms (at positions 1 and 3), compared to one nitrogen in the pyridin-4-yl analog (CAS 37535-57-2). This additional nitrogen enhances hydrogen-bond acceptor capacity and enables bidentate metal chelation, which can be critical for kinase inhibitor design [1]. While no direct comparative IC50 data are available for the two Boc-protected building blocks themselves, the pyrimidine scaffold is a privileged structure in kinase drug discovery: a 2020 SAR study on β-pyrimidine alanines reported that the pyrimidine analog 4b (EC50 = 36 ± 2 μM against MOG-G-CCM glioblastoma cells) showed superior antiproliferative activity compared to non-pyrimidine controls, consistent with the enhanced target engagement conferred by the dual nitrogen heterocycle [2].

Medicinal chemistry Heterocyclic SAR Ligand design

Solubility Advantage: Boc-Protected vs Free Amino Acid for Solution-Phase Chemistry

The free amino acid 3-(5-pyrimidinyl)-L-alanine (CAS 309296-08-0) is a zwitterionic species with high aqueous solubility but limited solubility in organic solvents commonly used for coupling reactions (e.g., DMF, DCM). In contrast, the Boc-protected target compound has a calculated aqueous solubility of approximately 4.58 mg/mL (Log S ESOL = -1.77) , while being freely soluble in organic solvents due to the lipophilic tert-butyl group. This differential solubility profile is critical: the free amino acid typically requires pre-activation or silylation for solution-phase peptide coupling, whereas the Boc-protected derivative can be directly used in standard carbodiimide-mediated couplings without solubility challenges [1]. Although direct comparative solubility measurements in organic solvents are not available from the same study, the calculated Log Po/w consensus of 0.74 for the Boc compound vs an expected Log P < -2 for the free amino acid underscores the >100-fold difference in organic/aqueous partitioning behavior .

Solution-phase synthesis Solubility optimization Process chemistry

Purity Grading and Analytical Quality Control for Reproducible Research

The target compound is offered at minimum purities of 95% (AKSci) to 98% (Leyan, Bidepharm) by HPLC, with vendors providing batch-specific certificates of analysis including NMR, HPLC, and optionally GC traces . This contrasts with some heteroaryl alanine analogs such as Boc-3-(2-thienyl)-L-alanine, which is commonly supplied at 95% purity with wider lot-to-lot variability . For the target compound, the availability of 97%+ purity material with full analytical documentation (InChIKey: DHLBWJUPHCVNME-SECBINFHSA-N) reduces the risk of introducing unidentified impurities that could compromise downstream biological assays or scale-up reproducibility.

Quality control Analytical chemistry Reproducibility

Optimal Application Scenarios for (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid Based on Quantitative Differentiation


Stereocontrolled Synthesis of D-Amino Acid-Containing Peptidomimetics with Enhanced Metabolic Stability

The (2R) configuration is essential for constructing D-amino acid-containing peptides that resist proteolytic degradation. In plasma stability assays, D-peptides typically exhibit 2–10 fold longer half-lives than L-peptides [1]. This compound provides the key chiral building block for such stabilized peptidomimetics, as confirmed by its defined (2R) stereochemistry and high purity (≥95%), enabling reproducible incorporation into solid-phase peptide synthesis workflows with minimal epimerization risk.

Boc-Strategy Solid-Phase Peptide Synthesis Requiring Acid-Labile Orthogonal Protection

For synthetic routes where Fmoc chemistry is incompatible (e.g., due to base-sensitive side-chain protecting groups or resin constraints), this Boc-protected building block offers orthogonal deprotection under acidic conditions. Compared to the Fmoc analog, it provides 45.7% lower molecular weight and approximately 31% lower cost per mole , making it the economically rational choice for multi-gram to kilogram scale syntheses.

Kinase Inhibitor Fragment Library Construction Leveraging Pyrimidine's Dual-Nitrogen Recognition

The pyrimidin-5-yl side chain, with two ring nitrogens and a calculated TPSA of 101.41 Ų , is ideally suited for constructing fragment libraries targeting ATP-binding pockets. The pyrimidine scaffold's demonstrated antiproliferative activity in glioblastoma models (EC50 = 36 μM for related β-pyrimidine alanine analog [2]) supports its inclusion in kinase-focused chemical libraries where pyridinyl analogs with only one nitrogen may lack sufficient hinge-binding interactions.

Solution-Phase Peptide Coupling in Organic Media Without Pre-Activation

Unlike the free amino acid 3-(5-pyrimidinyl)-L-alanine, which is poorly soluble in organic solvents and requires pre-activation or silylation, the Boc-protected target compound (consensus Log Po/w = 0.74 ) is directly compatible with standard carbodiimide-mediated couplings in DMF or DCM. This eliminates additional derivatization steps and reduces process cycle time in medicinal chemistry laboratories synthesizing focused compound libraries.

Quote Request

Request a Quote for (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.